

Technical Guide: Structure and Chemical Properties of FAPi-FUSCC Series Inhibitors

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Compound of Interest

Compound Name: *Fapi-fuscc-07*

Cat. No.: *B15612888*

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Disclaimer: The specific designation "**Fapi-fuscc-07**" does not correspond to a publicly documented molecule in scientific literature or chemical databases. This guide will focus on a well-characterized and representative Fibroblast Activation Protein (FAP) inhibitor from the Fudan University Shanghai Cancer Center (FUSCC), [¹⁸F]FAPi-34, which belongs to the same class of compounds likely referenced by the query.

This document provides a detailed overview of the structure, chemical properties, and relevant experimental methodologies for FAP inhibitors developed by the FUSCC, with a focus on [¹⁸F]FAPi-34, intended for researchers, scientists, and drug development professionals.

Core Structure and Chemical Properties

Fibroblast Activation Protein (FAP) is a cell surface serine protease that is overexpressed in the stroma of many types of tumors, making it an attractive target for both cancer diagnosis and therapy. The FAP inhibitors developed by FUSCC are part of a broader class of quinoline-based peptidomimetic molecules. These inhibitors are often designed for radiolabeling, enabling their use in Positron Emission Tomography (PET) imaging.

The core structure of these inhibitors typically features a central quinoline scaffold, which is linked to a targeting moiety that binds to the active site of FAP, and a chelator for radiometal

labeling.

Table 1: Key Chemical and Physical Properties of [¹⁸F]FAPi-34

Property	Value
Molecular Formula	C ₂₆ H ₂₇ FN ₄ O ₄
Molar Mass	494.52 g/mol
Radiolabel	Fluorine-18 ([¹⁸ F])
Precursor	DOTA-FAPi-34
LogP (octanol/water)	Data not available
Binding Affinity (IC ₅₀)	Data not available
Uptake in FAP-expressing cells	High

Synthesis and Radiolabeling

The synthesis of FAP inhibitors like [¹⁸F]FAPi-34 is a multi-step process. It typically involves the synthesis of the core quinoline-based structure, followed by conjugation with a chelating agent like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). For PET imaging applications, the final step is radiolabeling with a positron-emitting radionuclide.

Experimental Protocol: Radiolabeling of [¹⁸F]FAPi-34

The following is a generalized protocol for the radiolabeling of a FAP inhibitor precursor with Fluorine-18.

Objective: To synthesize [¹⁸F]FAPi-34 from its precursor for use in PET imaging.

Materials:

- DOTA-FAPi-34 precursor
- [¹⁸F]Fluoride solution
- Eluent for solid-phase extraction (SPE) cartridge (e.g., ethanol/water mixture)

- SPE cartridge (e.g., C18)
- Reaction vessel
- Heating system
- Quality control equipment (e.g., HPLC)

Methodology:

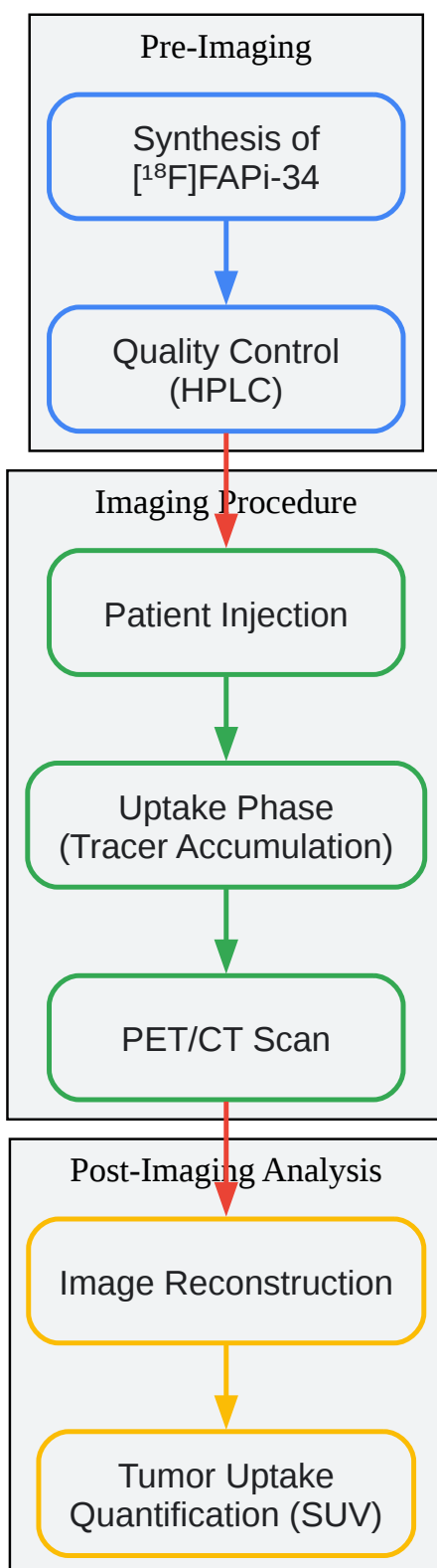
- **[¹⁸F]Fluoride Trapping:** The aqueous [¹⁸F]fluoride solution obtained from the cyclotron is passed through an anion exchange cartridge to trap the [¹⁸F]F⁻.
- **Elution:** The trapped [¹⁸F]F⁻ is eluted from the cartridge into the reaction vessel using an appropriate eluent.
- **Azeotropic Drying:** The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen at an elevated temperature. This step is repeated to ensure the reaction mixture is anhydrous.
- **Radiolabeling Reaction:** The DOTA-FAPi-34 precursor is dissolved in a suitable organic solvent and added to the dried [¹⁸F]F⁻. The reaction is heated at a specific temperature for a defined period to facilitate the nucleophilic substitution reaction.
- **Purification:** The crude reaction mixture is purified using a solid-phase extraction (SPE) cartridge. The cartridge is first conditioned with ethanol and then water. The reaction mixture is loaded onto the cartridge, and non-radioactive impurities are washed away. The desired [¹⁸F]FAPi-34 is then eluted.
- **Quality Control:** The final product's radiochemical purity, specific activity, and stability are assessed using High-Performance Liquid Chromatography (HPLC) and other relevant analytical techniques.

Mechanism of Action and Signaling

FAP inhibitors function by binding to the enzymatic active site of the Fibroblast Activation Protein on the surface of cancer-associated fibroblasts (CAFs) within the tumor microenvironment. This binding event allows for the targeted delivery of a diagnostic or

therapeutic payload. When radiolabeled, as with [^{18}F]FAPi-34, the accumulation of the radiotracer at the tumor site can be visualized and quantified using PET imaging.

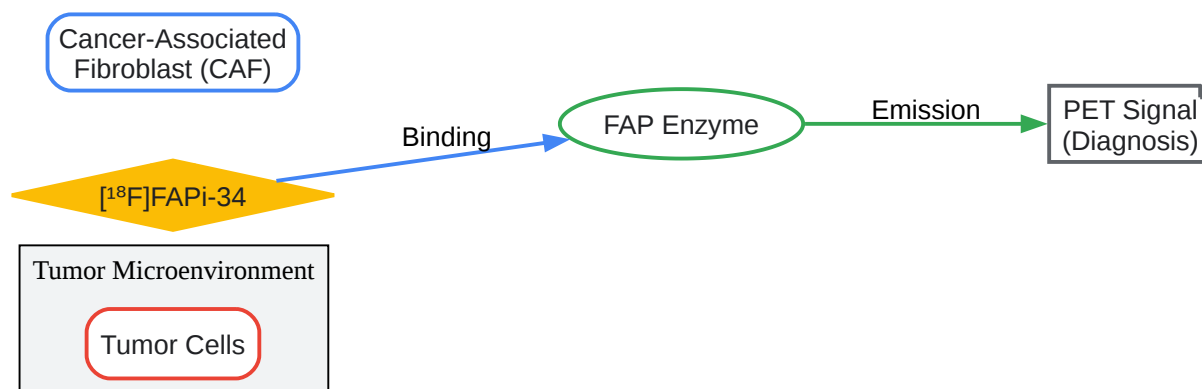
Diagram 1: Diagnostic Workflow for [^{18}F]FAPi-34 PET Imaging



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Caption: Workflow for $[^{18}\text{F}]$ FAPi-34 PET imaging.

Diagram 2: Targeted Action of FAPi in the Tumor Microenvironment



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Caption: Mechanism of $[^{18}\text{F}]\text{FAPi-34}$ targeting FAP on CAFs.

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